molecular formula C25H23N3O4S2 B2738130 3-(4-methoxybenzyl)-2-((2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 894243-86-8

3-(4-methoxybenzyl)-2-((2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B2738130
CAS RN: 894243-86-8
M. Wt: 493.6
InChI Key: QHBWIHQFZHDBKJ-UHFFFAOYSA-N
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Description

3-(4-methoxybenzyl)-2-((2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C25H23N3O4S2 and its molecular weight is 493.6. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis and Biological Activity

Research has delved into the synthesis of novel heterocyclic compounds, including derivatives similar to the specified chemical structure, for their potential applications in medicinal chemistry. Such compounds have been synthesized through various chemical reactions, aiming to explore their anti-inflammatory, analgesic, antibacterial, antifungal, and anticancer properties. The creation of these compounds involves intricate chemical processes, resulting in structures that exhibit promising biological activities against a range of diseases and pathogens.

  • Novel compounds have shown significant inhibitory activities as COX-1/COX-2 inhibitors, with some derivatives displaying high selectivity and efficacy in analgesic and anti-inflammatory applications. These findings suggest potential for the development of new therapeutic agents (A. Abu‐Hashem et al., 2020).
  • Fluorescent compounds with the core structure have been synthesized, displaying strong solid-state fluorescence. This property is critical for applications in bioimaging and molecular probes, where fluorescence can be utilized for tracking and analyzing biological processes in real time (Kenichirou Yokota et al., 2012).
  • Antifungal effects of derivatives containing a similar heterocyclic compound have been investigated, showing significant activity against types of fungi like Aspergillus terreus and Aspergillus niger. This underscores the potential for developing new antifungal medications or treatments (N. N. Jafar et al., 2017).

Potential for Cancer Treatment

Compounds synthesized from similar chemical structures have been evaluated for their anticancer activity. The aim is to discover new drugs that can effectively inhibit the growth of cancer cells without harming normal cells.

  • Certain synthesized analogs have demonstrated selective inhibition of cancer cell growth. This selectivity is crucial for minimizing side effects in cancer therapy, paving the way for more targeted treatments (Sheng Zhang et al., 2019).

properties

IUPAC Name

3-[(4-methoxyphenyl)methyl]-2-[2-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanylthieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O4S2/c1-16-3-8-21-20(13-16)27(10-11-32-21)22(29)15-34-25-26-19-9-12-33-23(19)24(30)28(25)14-17-4-6-18(31-2)7-5-17/h3-9,12-13H,10-11,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHBWIHQFZHDBKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OCCN2C(=O)CSC3=NC4=C(C(=O)N3CC5=CC=C(C=C5)OC)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-methoxybenzyl)-2-((2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one

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